molecular formula C25H21N3O7 B12477817 2,3-bis(4-methoxyphenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

2,3-bis(4-methoxyphenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12477817
M. Wt: 475.4 g/mol
InChI Key: VBVWROWRQDQKRV-UHFFFAOYSA-N
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Description

2,3-bis(4-methoxyphenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound with a unique structure that includes methoxyphenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(4-methoxyphenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde and 4-nitrobenzaldehyde, which undergo condensation reactions to form intermediate compounds. These intermediates are then subjected to cyclization reactions under controlled conditions to yield the final product. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. Quality control measures are crucial to maintain the integrity of the compound during large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-bis(4-methoxyphenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides, converting nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2,3-bis(4-methoxyphenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-bis(4-methoxyphenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-bis(4-methoxyphenyl)quinoxaline
  • 2,3-bis(4-bromo-phenyl)quinoxaline

Uniqueness

2,3-bis(4-methoxyphenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H21N3O7

Molecular Weight

475.4 g/mol

IUPAC Name

2,3-bis(4-methoxyphenyl)-5-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C25H21N3O7/c1-33-19-11-3-15(4-12-19)22-21-23(35-27(22)17-9-13-20(34-2)14-10-17)25(30)26(24(21)29)16-5-7-18(8-6-16)28(31)32/h3-14,21-23H,1-2H3

InChI Key

VBVWROWRQDQKRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])ON2C5=CC=C(C=C5)OC

Origin of Product

United States

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